3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18385196
InChI: InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2
SMILES:
Molecular Formula: C15H15BrN2
Molecular Weight: 303.20 g/mol

3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline

CAS No.:

Cat. No.: VC18385196

Molecular Formula: C15H15BrN2

Molecular Weight: 303.20 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline -

Specification

Molecular Formula C15H15BrN2
Molecular Weight 303.20 g/mol
IUPAC Name 3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline
Standard InChI InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2
Standard InChI Key YJNXVQJRVANIQW-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N

Introduction

3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is a brominated aromatic amine with a fused isoindole moiety. This compound serves as a specialized intermediate in organic synthesis and pharmaceutical research. Below is a structured analysis of its properties, synthesis, and potential applications based on available data.

Structural Features

The molecule comprises:

  • Aniline core: Substituted with bromine at position 3 and a methyl-isoindole group at position 5.

  • Isoindole moiety: A bicyclic structure (2,3-dihydro-1H-isoindol-2-yl) linked via a methylene bridge.

Structural ComponentRole in Reactivity
Bromine atomElectrophilic substitution site
Primary amine (-NH₂)Nucleophilic or coordinating properties
Isoindole ringEnhances aromatic π-system complexity

Pharmaceutical Intermediates

  • Used in drug discovery for kinase inhibitors or GPCR-targeted therapies due to its aromatic and heterocyclic motifs .

  • Similar bromoanilines (e.g., 3-bromo-5-methylaniline) are precursors in agrochemicals and dyes .

Material Science

  • Potential ligand for metal-organic frameworks (MOFs) owing to its amine and aromatic groups.

Physical and Chemical Properties

PropertyStatusNotes
Melting/Boiling PointNot reportedLikely high due to aromaticity
SolubilityNot reportedPredicted low water solubility
StabilityAir-sensitiveAmine group may oxidize over time

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